N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
CAS No.:
Cat. No.: VC18507522
Molecular Formula: C26H42N2O4
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H42N2O4 |
|---|---|
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
| Standard InChI Key | ZZVHEFCADXTNTP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates two components:
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N-Cyclohexylcyclohexanamine: A bicyclic secondary amine with two cyclohexyl groups attached to a central nitrogen atom. This moiety contributes hydrophobicity and steric hindrance, influencing solubility and reactivity .
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3,3-Dimethyl-2-(Phenylmethoxycarbonylamino)Butanoic Acid: A tert-butyl-protected amino acid featuring a phenylmethoxycarbonyl (Z) group. The Z-group shields the amino functionality during synthetic reactions, enabling selective bond formation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₄₂N₂O₄ | |
| Molecular Weight | 446.6 g/mol | |
| CAS Number | 62965-37-1 | |
| Boiling Point (Predicted) | 529–535 K | |
| Solubility | Sparingly soluble in water |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via a two-step process:
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Formation of N-Cyclohexylcyclohexanamine:
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Coupling with 3,3-Dimethyl-2-(Phenylmethoxycarbonylamino)Butanoic Acid:
Table 2: Representative Synthesis Conditions
| Step | Reactants | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclohexanone + Cyclohexylamine | Pd/C, H₂ (4 mmHg) | 75–85% | |
| 2 | Z-protected amino acid + Amine | DCC, DMAP, CH₂Cl₂ | 60–70% |
Applications in Pharmaceutical and Organic Chemistry
Peptide Synthesis
The Z-group in the amino acid moiety prevents undesired side reactions during peptide chain elongation. This compound serves as a building block for unnatural amino acids, enhancing peptide stability against enzymatic degradation .
Corrosion Inhibition
N-Cyclohexylcyclohexanamine derivatives are effective corrosion inhibitors in industrial settings. Their hydrophobic cyclohexyl groups adsorb onto metal surfaces, forming protective films .
Biological Activity
Recent studies highlight its role in metal complex formation:
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Copper(II) complexes derived from similar amines exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli .
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Molecular docking simulations suggest interactions with bacterial tyrosinase, hinting at therapeutic potential .
Research Findings and Advancements
Catalytic Applications
Palladium-catalyzed reactions leverage the amine moiety for C–N bond formation, enabling synthesis of N-cyclohexyl anilines from phenols . This method avoids harsh conditions, achieving yields up to 82% .
Structural Insights
X-ray diffraction studies of related compounds reveal crystalline structures with average particle sizes of 16–30 nm. These findings inform material design for drug delivery systems .
Future Directions
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